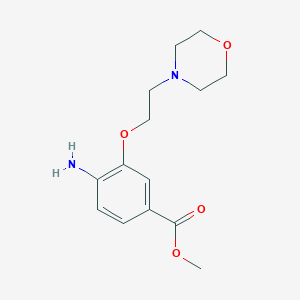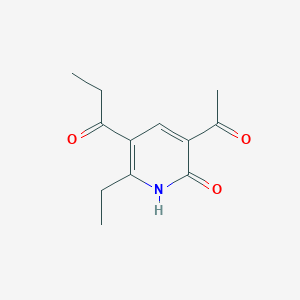![molecular formula C15H19N3O B13876494 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a hydroxyl group at the 6th position and a 4-methylpiperazin-1-ylmethyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxyl Group: The hydroxyl group at the 6th position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the 4-Methylpiperazin-1-ylmethyl Group: The final step involves the alkylation of the quinoline derivative with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate.
Major Products
Oxidation: Quinoline-6-one, quinoline-6-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学研究应用
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用机制
The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-[(4-Methylpiperazin-1-yl)methyl]aniline: Similar structure but lacks the quinoline ring.
4-[(4-Methylpiperazin-1-yl)methyl]benzanilide: Contains a benzanilide group instead of a quinoline ring.
3-[(4-Methylpiperazin-1-yl)methyl]propan-1-ol: Contains a propanol group instead of a quinoline ring.
Uniqueness
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol is unique due to the presence of both the quinoline ring and the 4-methylpiperazin-1-ylmethyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The quinoline ring contributes to its aromaticity and potential for electronic interactions, while the piperazine moiety enhances its solubility and biological activity.
属性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
3-[(4-methylpiperazin-1-yl)methyl]quinolin-6-ol |
InChI |
InChI=1S/C15H19N3O/c1-17-4-6-18(7-5-17)11-12-8-13-9-14(19)2-3-15(13)16-10-12/h2-3,8-10,19H,4-7,11H2,1H3 |
InChI 键 |
PHJFHVDRXLVFAQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=CN=C3C=CC(=CC3=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


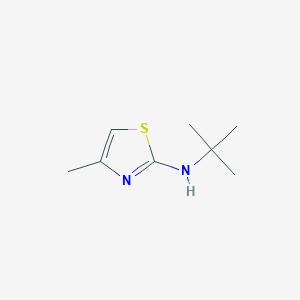
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
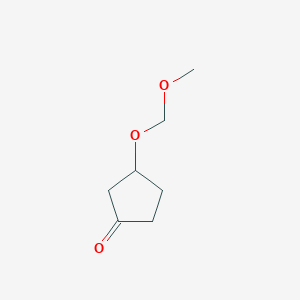
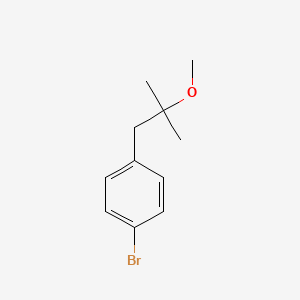
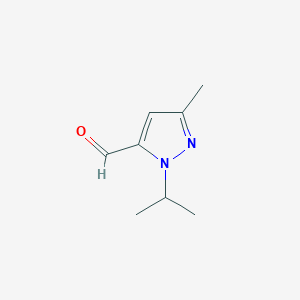
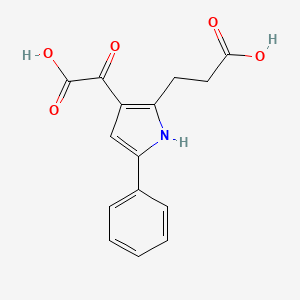
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
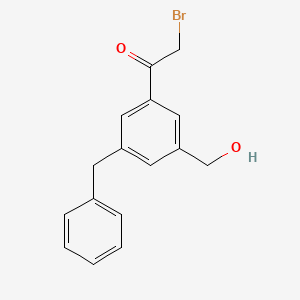
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)

